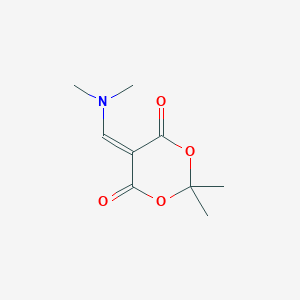
1-(3-Chlorphenyl)-2,2,2-trifluorethanon
Übersicht
Beschreibung
1-(3-Chlorophenyl)-2,2,2-trifluoroethanone is an organic compound that belongs to the class of aromatic ketones. It features a trifluoromethyl group and a chlorine atom attached to a phenyl ring, making it a compound of interest in various chemical and industrial applications. Its molecular formula is C8H4ClF3O, and it is known for its unique chemical properties due to the presence of both electron-withdrawing groups (chlorine and trifluoromethyl).
Wissenschaftliche Forschungsanwendungen
1-(3-Chlorophenyl)-2,2,2-trifluoroethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 1-(3-chlorophenyl)piperazine , have been found to interact with various receptors and enzymes. More research is needed to identify the specific targets of 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone.
Mode of Action
Related compounds like meta-chlorophenylpiperazine (mcpp) have been found to interact with serotonin receptors . mCPP has approximately 10-fold selectivity for the human 5-HT 2C receptor over the human 5-HT 2A and 5-HT 2B receptors . It acts as a partial agonist of the human 5-HT 2A and 5-HT 2C receptors but as an antagonist of the human 5-HT 2B receptors .
Biochemical Pathways
For instance, Carbonyl cyanide m-chlorophenyl hydrazone (CCCP), a chemical inhibitor of oxidative phosphorylation, is a nitrile, hydrazone, and protonophore .
Pharmacokinetics
Related compounds like linezolid have been found to be substrates of p-glycoprotein, which may affect their absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
For instance, mCPP is known to induce headaches in humans and has been used for testing potential antimigraine medications .
Biochemische Analyse
Biochemical Properties
1-(3-Chlorophenyl)-2,2,2-trifluoroethanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with serotonin receptors, particularly the 5-HT2C receptor, where it acts as an agonist . This interaction is crucial as it influences various physiological processes, including mood regulation and appetite control. Additionally, 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux .
Cellular Effects
The effects of 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to alter the expression of genes involved in neurotransmitter synthesis and release, thereby affecting neuronal communication . Furthermore, 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone impacts cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone involves several key processes. At the molecular level, it binds to specific biomolecules, such as serotonin receptors, and modulates their activity. This binding interaction leads to the activation or inhibition of downstream signaling pathways, resulting in changes in cellular function . Additionally, 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone can inhibit or activate enzymes, thereby altering metabolic processes and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with alterations in cellular metabolism and function, highlighting the importance of understanding its temporal effects .
Dosage Effects in Animal Models
The effects of 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone vary with different dosages in animal models. At low doses, the compound has been shown to have minimal adverse effects and can modulate physiological processes effectively . At high doses, it can lead to toxic effects, including alterations in liver and kidney function . Threshold effects have also been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity .
Metabolic Pathways
1-(3-Chlorophenyl)-2,2,2-trifluoroethanone is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. For instance, it is metabolized by cytochrome P450 enzymes, which facilitate its breakdown into various metabolites . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential interactions with other drugs .
Transport and Distribution
The transport and distribution of 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different tissues . Understanding the transport mechanisms is essential for predicting the compound’s efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone plays a critical role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications are involved in directing the compound to its site of action, ensuring its proper function and minimizing off-target effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(3-Chlorophenyl)-2,2,2-trifluoroethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-chlorobenzene with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, including temperature, pressure, and reactant concentrations. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Chlorophenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or thiourea in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Reactions are typically carried out in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Oxidation: Reactions are performed in aqueous or organic solvents, often under reflux conditions.
Major Products
Nucleophilic Substitution: Substituted phenyl derivatives.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids or other oxidized products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Chlorophenyl)-2,2,2-trifluoroethanol: Similar structure but with an alcohol group instead of a ketone.
1-(3-Chlorophenyl)-2,2,2-trifluoropropane: Similar structure but with a propane chain instead of an ethanone.
1-(3-Chlorophenyl)-2,2,2-trifluoroacetamide: Similar structure but with an amide group instead of a ketone.
Uniqueness
1-(3-Chlorophenyl)-2,2,2-trifluoroethanone is unique due to its combination of a trifluoromethyl group and a chlorine atom on the phenyl ring, which imparts distinct electronic and steric properties. These features make it a valuable compound in various chemical reactions and applications, distinguishing it from other similar compounds.
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O/c9-6-3-1-2-5(4-6)7(13)8(10,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFMLRJTDPGABF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374076 | |
| Record name | 1-(3-chlorophenyl)-2,2,2-trifluoroethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321-31-3 | |
| Record name | 1-(3-chlorophenyl)-2,2,2-trifluoroethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 321-31-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(2-Fluorophenyl)thio]acetic acid](/img/structure/B1349827.png)


![pyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B1349830.png)








